molecular formula C19H28N2O3S B2752521 2-Phenylmethoxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide CAS No. 2415466-32-7

2-Phenylmethoxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide

Cat. No. B2752521
M. Wt: 364.5
InChI Key: GGHUCYIGXOPYFG-UHFFFAOYSA-N
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Description

2-Phenylmethoxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a thiomorpholine analog of the well-known drug, oxanamide, and has been synthesized using various methods.

Mechanism Of Action

The mechanism of action of 2-Phenylmethoxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide is not fully understood. However, studies have suggested that this compound induces apoptosis in cancer cells by activating the caspase pathway. Additionally, it has been shown to inhibit the growth of cancer cells by targeting the cell cycle and inducing cell cycle arrest.

Biochemical And Physiological Effects

Studies have shown that 2-Phenylmethoxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide has various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as topoisomerase II and DNA polymerase, which are involved in DNA replication and repair. Additionally, it has been shown to induce oxidative stress in cancer cells, leading to cell death.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Phenylmethoxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide in lab experiments is its potential as an anti-tumor agent. This compound has shown promising results in various in vitro and in vivo studies. However, one of the limitations of using this compound is its toxicity. Studies have shown that this compound exhibits cytotoxic activity not only against cancer cells but also against normal cells, which can limit its potential therapeutic applications.

Future Directions

There are various future directions for research on 2-Phenylmethoxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide. One area of research could be the development of analogs with reduced toxicity while maintaining or enhancing its anti-tumor activity. Additionally, further studies could be conducted to elucidate the mechanism of action of this compound and its potential as a therapeutic agent for other diseases. Furthermore, studies could be conducted to evaluate the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its potential as a drug candidate.
Conclusion:
In conclusion, 2-Phenylmethoxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results as an anti-tumor agent. However, further research is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent for other diseases.

Synthesis Methods

The synthesis of 2-Phenylmethoxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide has been achieved using various methods. One of the most common methods involves the reaction of 4-thiomorpholin-4-yloxan-4-ylmethyl chloride with 2-phenylmethoxyacetic acid in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

2-Phenylmethoxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide has been the subject of various scientific studies due to its potential therapeutic applications. One of the main areas of research has been its potential as an anti-tumor agent. Studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.

properties

IUPAC Name

2-phenylmethoxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3S/c22-18(15-24-14-17-4-2-1-3-5-17)20-16-19(6-10-23-11-7-19)21-8-12-25-13-9-21/h1-5H,6-16H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGHUCYIGXOPYFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)COCC2=CC=CC=C2)N3CCSCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzyloxy)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}acetamide

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